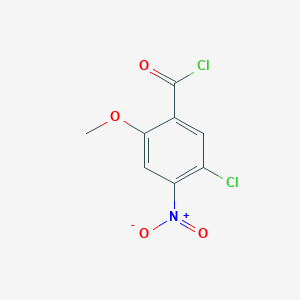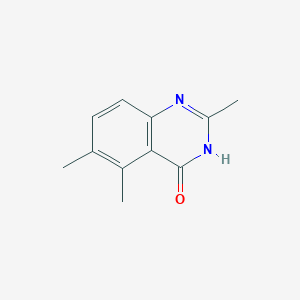
2-Cyclooctylaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclooctylaceticacid is an organic compound characterized by a cyclooctane ring attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyclooctylaceticacid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the acetic acid to the cyclooctene ring.
Industrial Production Methods: In an industrial setting, cyclooctyl acetic acid can be produced via the catalytic hydrogenation of cyclooctanone followed by carboxylation. This method involves the use of high-pressure hydrogen gas and a suitable catalyst to convert cyclooctanone to cyclooctanol, which is then carboxylated to yield cyclooctyl acetic acid.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclooctylaceticacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctyl acetic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclooctane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Cyclooctyl ethanol.
Substitution: Halogenated cyclooctyl acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-Cyclooctylaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclooctyl acetic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and binding affinity to biological molecules. The cyclooctane ring provides a hydrophobic environment that can affect the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
- Cyclohexyl acetic acid
- Cyclopentyl acetic acid
- Cyclononyl acetic acid
2-Cyclooctylaceticacid stands out due to its distinct ring size, which imparts unique steric and electronic effects, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-cyclooctylacetic acid |
InChI |
InChI=1S/C10H18O2/c11-10(12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,11,12) |
Clave InChI |
SFVSLWJGURQFMC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-neopentyl-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B8587038.png)




![3-Hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B8587062.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate](/img/structure/B8587068.png)
